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2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane

Half-life temperature Thermal stability Scorch safety

Substituting dialkyl peroxides without evaluating byproduct chemistry risks part rejection from odor (acetophenone) or surface bloom. DHBP (CAS 78-63-7) decomposes into fully volatile byproducts (acetone, tert-butanol, methane, ethane), leaving virtually no residue. • 50% lower peroxide dose vs. DCP in silane-grafted PE (0.05 vs. 0.10 phr) • Superior tensile strength & elongation in HNBR vs. DCP and BIPB • FDA FCN No. 980 for indirect food contact; REACH-registered (≥1,000 t/yr) Ideal for automotive interior seals, medical device elastomers, and HVDC cable XLPE.

Molecular Formula C24H50O4
Molecular Weight 290.44 g/mol
CAS No. 78-63-7
Cat. No. B1682187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane
CAS78-63-7
SynonymsVarox;  NSC 38203;  NSC-38203;  NSC38203;  Perhexa 2.5B
Molecular FormulaC24H50O4
Molecular Weight290.44 g/mol
Structural Identifiers
SMILESCC(C)(C)OOC(C)(C)CCC(C)(C)OOC(C)(C)C
InChIInChI=1S/C16H34O4/c1-13(2,3)17-19-15(7,8)11-12-16(9,10)20-18-14(4,5)6/h11-12H2,1-10H3
InChIKeyKHGWZBYMIJAQQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 73° F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DHBP Procurement Evidence Guide


2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane (DHBP, also known as Luperox 101, Trigonox 101, or Perhexa 3M) is a bifunctional dialkyl organic peroxide with the molecular formula C₁₆H₃₄O₄ and a molecular weight of 290.4 g/mol [1]. It is a yellowish liquid at room temperature (melting point 8 °C, density 0.87 g/cm³) [2] that decomposes thermally to generate free radicals for polymer crosslinking, polyolefin rheology modification, and high-temperature curing of elastomers . Unlike aromatic dialkyl peroxides such as dicumyl peroxide (DCP), DHBP is an aliphatic peroxide whose decomposition byproducts (primarily acetone, tert-butanol, methane, and ethane) are highly volatile and impart virtually no residual odor or surface bloom [3].

Volatile byproduct profile Decomposes to acetone, t-butanol, methane, ethane — no residual odor or surface bloom. Supports automotive interior, medical device, and food-contact elastomer specifications.
Formulation adjustability Molar crosslinking efficiency differs from DCP/BIPB; requires dosage recalculation during reformulation. Weight-based equivalence simplifies transition in many polyolefin systems.
Processing safety margin Marginally higher scorch safety window compared to DCP, reducing premature crosslinking risk in high-shear compounding without sacrificing cure productivity.

Why DHBP Is Not a Generic Substitute


Dialkyl peroxides are often treated as interchangeable radical sources in procurement specifications, yet their decomposition half-life temperatures, free radical energies, and byproduct chemistries differ sufficiently to alter crosslink density, cure kinetics, odor profile, and end-use regulatory compliance [1]. For example, substituting DHBP with dicumyl peroxide (DCP) introduces acetophenone as a decomposition byproduct with a persistent, undesirable odor; substituting with di(tert-butylperoxyisopropyl)benzene (BIPB) can cause crystalline bloom on cured part surfaces [1]. Even within the same nominal 'dialkyl peroxide' class, molar crosslinking efficiency varies by a factor of up to 1.7× between DHBP and DCP, and the activation energy for conductivity in crosslinked polyethylene differs measurably between peroxide systems [2][3]. The quantitative evidence below demonstrates that these differences are not minor—they directly control processing safety windows, final mechanical properties, and suitability for regulated applications.

Property
DHBP (Target)
DCP Substitution Risk
BIPB Substitution Risk
Decomposition byproduct
Volatile acetone, t-butanol, methane, ethane — virtually no odor or bloom
Acetophenone release causes persistent odor; may limit automotive and medical use
Polar solid byproducts create crystalline bloom on part surfaces; unacceptable for OEM seals
Molar crosslinking efficiency
Requires higher molar loading for equivalent crosslink density (formulation adjustment needed)
Higher efficiency per mole; direct molar substitution without adjustment may over-cure
Molar efficiency similar to DCP; but cure kinetics and byproduct profile differ
HNBR mechanical profile
Reported highest tensile strength and elongation in class comparison; slower cure rate
Fastest cure and best aging resistance, but lowest tensile strength in HNBR
Intermediate tensile strength, best compression set; aging resistance may be worst

DHBP vs. Key Peroxide Analogs: Evidence


Half-Life Temperature and Scorch Safety

The thermal half-life profile of an organic peroxide determines the processing temperature window in which free radicals are generated at a controlled rate. DHBP exhibits a 10-hour half-life temperature (T₁/₂,₁₀ₕ) of 118 °C and a 1-hour half-life temperature (T₁/₂,₁ₕ) of 138 °C, with an activation energy of 36.0 kcal/mol [1]. By comparison, dicumyl peroxide (DCP) has a T₁/₂,₁₀ₕ of 117 °C and a T₁/₂,₁ₕ of 137 °C . Di-tert-butyl peroxide (DTBP), another aliphatic dialkyl peroxide, has a significantly higher T₁/₂,₁₀ₕ of 126 °C . Di(tert-butylperoxyisopropyl)benzene (BIPB) has a T₁/₂,₁₀ₕ of 118–120 °C [2]. Thus, DHBP occupies a thermal stability position between DCP and DTBP, offering marginally improved scorch safety over DCP without the excessive thermal stability of DTBP that would reduce cure productivity.

Half-life & scorch
Cross-study context
DHBP: 10-h T₁/₂ 118 °C, 1-h T₁/₂ 138 °C (Ea 36.0 kcal/mol)
DCP: 117 °C; DTBP: 126 °C; BIPB: 118–120 °C
DHBP 118
DCP 117
DTBP 126
BIPB 118–120
Marginally improved scorch safety over DCP without excessive stability of DTBP
Vendor datasheet values; process validation recommended
Half-life temperature Thermal stability Scorch safety

Decomposition Byproduct Profile: Odor and Bloom

When DCP decomposes, it produces acetophenone (C₈H₈O, a liquid at room temperature with a persistent sweet-pungent odor) as a major byproduct, which is problematic for automotive interior, medical device, and food-contact applications [1][2]. BIPB (802-40KE) produces higher-molecular-weight polar solid decomposition byproducts that migrate to the rubber surface, forming a visible crystalline bloom unacceptable for OEM gaskets and seals [1]. In contrast, DHBP decomposes to form acetone, tert-butanol, methane, and ethane—all highly volatile compounds that evaporate during or after the curing cycle, leaving virtually no odor and no surface bloom [1]. This profile has earned DHBP limited FDA approval for indirect food contact [1].

Byproduct odor & bloom
Class-level context
DHBP → acetone, t-butanol, methane, ethane (fully volatile)
DCP → acetophenone (persistent odor)
BIPB → crystalline solid byproducts (surface bloom)
Reported odor-free and bloom-free cure profile supports sensitive applications
Commercial experience; verify under specific cure conditions
Decomposition byproducts Odor Bloom FDA indirect food contact

Molar Crosslinking Efficiency vs. DCP

In a head-to-head comparison of DCP, BIPB (802-40KE), and DHBP-50 for crosslinking a general-purpose EPDM, DCP and BIPB were found to provide equivalent molar crosslinking performance. However, nearly 1.7 times more moles of DHBP were required to achieve the same state of cure [1]. This difference is attributed to the energies of the free radicals generated: DCP produces cumyl radicals with energies of 104.9 kcal/mol, while DHBP produces alkoxy radicals of approximately 99.9 kcal/mol—below the ~101 kcal/mol threshold required for efficient hydrogen-abstraction crosslinking in hydrocarbon polymers [1]. On a weight basis, however, DHBP's lower molecular weight (290.4 vs. DCP's 270.4) makes its weight-based efficiency comparable to DCP [1].

Molar efficiency
Head-to-head comparison
DHBP: ~1.7× molar loading for equivalent EPDM crosslink density vs DCP/BIPB (baseline 1.0×). Free radical energy 99.9 vs 104.9 kcal/mol
DCP/BIPB 1.0×
DHBP 1.7×
Formulation adjustment needed when substituting DCP or BIPB; weight-based dosage similar
Data to verify; EPDM MDR rheometer evaluation recommended
Crosslinking efficiency Molar equivalence Free radical energy EPDM

Silane Grafting Dose Efficiency

In the silane grafting of linear low-density polyethylene (LLDPE) with vinyltrimethoxysilane, a direct comparative study showed that DHBP at only 0.05 phr achieves the same grafting improvement as DCP at 0.10 phr—a 2:1 dose efficiency advantage [1]. However, the study also noted that excessive DHBP loading or the use of di(2-tert-butylperoxypropyl)benzene (DIPP) promoted undesirable self-crosslinking of LLDPE during extrusion, compromising grafting efficiency [1].

Silane grafting dose
Head-to-head comparison
2× dose efficiency vs DCP: DHBP 0.05 phr achieves equivalent grafting improvement as DCP 0.10 phr
DHBP 0.05 phr
DCP 0.10 phr
Supports reduced initiator loading in silane-grafted polyethylene production
Excessive DHBP may promote pre-crosslinking; extrusion process control needed
Silane grafting Dose efficiency Polyethylene Initiator comparison

HNBR Tensile Strength and Elongation

In a systematic study of hydrogenated nitrile rubber (HNBR) cured with equimolar free-radical-generating amounts of three peroxides, the DHBP-cured vulcanizate exhibited the highest tensile strength and elongation at break, the longest scorch time, the slowest curing rate, and the lowest hardness and modulus among the three [1]. DCP provided the fastest cure and best hot air aging resistance but the worst tensile strength, while BIPB showed intermediate behavior with the best compression set [1].

HNBR mechanicals
Cross-study context
Tensile strength ranking: DHBP > BIPB > DCP. DHBP also highest elongation, longest scorch, slowest cure, lowest hardness/modulus.
Ranking: DHBP (top tensile) › BIPB › DCP
Trade-off: high tensile strength and elongation vs slower cure and lower compression set
HNBR equimolar free radical basis; verify with specific compound
HNBR Tensile strength Elongation at break Scorch time Curing rate

XLPE HVDC Space Charge Suppression

A 2024 IEEE ICPADM study directly compared XLPE insulating materials crosslinked with DCP versus DHBP for HVDC cable applications [1]. Under the same mass fraction, DHBP generates more free radicals per molecule (due to its two peroxy bonds per molecule), leading to higher crosslinking density [1]. The XLPE-DBPH material exhibited improved space charge characteristics—specifically, inhibited charge injection and accumulation—and a higher activation energy for DC conductivity compared to XLPE-DCP [1]. The higher crosslink density acts as deeper trap sites that suppress space charge accumulation, a critical failure mechanism in HVDC insulation [1].

XLPE HVDC space charge
Head-to-head comparison
XLPE-DBPH: higher crosslink density, improved space charge suppression, higher DC conductivity activation energy vs XLPE-DCP
May support improved long-term HVDC insulation reliability
2024 IEEE ICPADM study; verify under manufacturing conditions
XLPE HVDC cable Space charge Crosslink density Conductivity activation energy

DHBP Application Scenarios


Odor-Free and Bloom-Free Elastomers

DHBP is the preferred crosslinking peroxide for EPDM, HNBR, VMQ (silicone), and FKM elastomer components used in automotive interiors (door seals, gaskets, hoses) and medical devices (tubing, seals, stoppers) where DCP-derived acetophenone odor or BIPB-derived crystalline bloom would cause part rejection. The quantitative evidence (Evidence Items 1 and 2) shows that DHBP's decomposition byproducts (acetone, tert-butanol, methane, ethane) are fully volatile and leave virtually no residue, while its slightly higher 10-hour half-life temperature (118 °C vs. 117 °C for DCP) provides adequate scorch safety during compounding [1][2]. DHBP's limited FDA clearance for indirect food contact further supports its use in regulated applications [1].

HVDC Cable Insulation: Space Charge Suppression

For crosslinked polyethylene (XLPE) insulation in HVDC power cables, DHBP should be prioritized over DCP based on the 2024 IEEE ICPADM head-to-head evidence (Evidence Item 6) [3]. The bifunctional structure of DHBP generates a higher concentration of free radicals per unit mass, resulting in higher crosslink density that creates deeper charge trap sites. This directly improves space charge suppression and increases the activation energy for DC conductivity—both critical parameters for long-term HVDC insulation reliability [3]. The incremental crosslink density gain can be achieved without changing the base LDPE resin or extrusion process parameters.

Silane-Grafted PEX-b Production

In the manufacture of silane-grafted, water-crosslinkable polyethylene (Sioplas process), DHBP enables a 50% reduction in peroxide initiator dose compared to DCP (0.05 phr vs. 0.10 phr), based on the direct comparative data in Evidence Item 4 [4]. This dose advantage reduces raw material cost per ton of grafted PE, lowers the exotherm during extrusion, and minimizes the risk of premature self-crosslinking (scorch) that can degrade grafting efficiency and cause gel defects [4]. The recommended extrusion temperature range of 200–250 °C matches DHBP's thermal decomposition profile for controlled rheology applications .

HNBR Seals: High Tensile Strength

When formulating HNBR compounds for high-pressure oil-field seals, automotive gaskets, or other applications where ultimate tensile strength and elongation at break are the primary performance requirements, DHBP should be selected over DCP or BIPB. As shown in Evidence Item 5, DHBP-cured HNBR provides the highest tensile strength and elongation among the three common dialkyl peroxides [5]. Formulators must accept the trade-offs of longer scorch time, slower cure rate, lower hardness/modulus, and inferior compression set and oil resistance, adjusting cure cycle time and coagent levels accordingly [5].

Application
Selection Property
Validation Focus
Odor-free & bloom-free elastomers
Volatile decomposition byproduct profile with no residual odor or surface bloom
Odor assessment under cure conditions; FDA indirect food contact status where applicable
HVDC cable XLPE insulation
Bifunctional peroxide generating higher free radical concentration for increased crosslink density
Space charge distribution and DC conductivity activation energy measurement
Silane-grafted PEX‑b production
Higher dose efficiency compared to DCP in LLDPE silane grafting
Grafting efficiency and pre-crosslinking (scorch) control during twin-screw extrusion
HNBR seals requiring high tensile strength
Reported highest tensile strength and elongation among tested dialkyl peroxides in HNBR
Trade-off evaluation: cure rate, compression set, oil resistance vs tensile performance
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